2-carbamoyl-5-hydroxy-1H-indole
Description
2-Carbamoyl-5-hydroxy-1H-indole is a substituted indole derivative featuring a carbamoyl group (-CONH2) at the 2-position and a hydroxyl (-OH) group at the 5-position. For instance, describes the preparation of N-carbamimidoyl-2-(1H-indol-1-yl)acetamide, which involves coupling a carbamoyl-like moiety to an indole scaffold using HATU and N-methylmorpholine (NMM) . This suggests that this compound could be synthesized via similar coupling reactions, where a hydroxylated indole precursor (e.g., 5-hydroxyindole) reacts with a carbamoylating agent.
The compound’s functional groups likely confer unique physicochemical properties. The carbamoyl group at C2 is polar and hydrogen-bond-capable, while the hydroxyl group at C5 enhances solubility in polar solvents and may contribute to antioxidant or metal-chelating activity, as seen in other hydroxylated indoles (e.g., 5-hydroxyindole derivatives in ) . Potential applications include medicinal chemistry, where such substituents are often leveraged for bioactivity, though specific pharmacological data for this compound remain unexplored in the provided sources.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-hydroxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c10-9(13)8-4-5-3-6(12)1-2-7(5)11-8/h1-4,11-12H,(H2,10,13) |
InChI Key |
VLDZAMRHGMFFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(N2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 2-carbamoyl-5-hydroxy-1H-indole and structurally related indole derivatives:
Key Observations:
- Functional Group Impact : The carbamoyl group in this compound is less acidic than the carboxylic acid in indole-5-carboxylic acid but more polar than the ester in ethyl indole-2-carboxylate. This affects solubility and reactivity; for example, carbamoyl groups are stable under basic conditions but may undergo hydrolysis under strong acidic or enzymatic conditions .
- Substituent Position: The hydroxyl group at C5 in the target compound contrasts with the nitro or cyano groups in analogs like 5-nitroindole () or 5-cyanoindole ().
Spectral Data and Characterization
- NMR Trends : The 1H-NMR of N-carbamimidoyl-2-(1H-indol-1-yl)acetamide () shows deshielded aromatic protons (δ 7.65–7.62 ppm) due to electron-withdrawing substituents, a pattern likely mirrored in this compound . In contrast, indole-5-carboxylic acid exhibits similar aromatic shifts but distinct signals for the -COOH group .
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